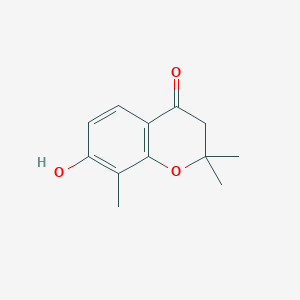

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-hydroxy-2,2,8-trimethyl-3H-chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-9(13)5-4-8-10(14)6-12(2,3)15-11(7)8/h4-5,13H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVKPSHYVRAUCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(CC2=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369485 |

Source

|

| Record name | 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50544-72-4 |

Source

|

| Record name | 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Elusive Origins: A Technical Guide to 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigma of a Substituted Chromenone

The chromone scaffold, a benzopyran-4-one core, is a recurring motif in a vast array of natural products exhibiting a wide spectrum of biological activities. This has rendered it a "privileged structure" in the realm of medicinal chemistry and drug discovery. While numerous chromone derivatives have been isolated from terrestrial and marine organisms, the specific compound 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one remains notably absent from the current body of scientific literature as a characterized natural product. This technical guide, therefore, ventures into the known territories of closely related chromones to provide a comprehensive understanding of their natural sources, biosynthesis, and isolation, thereby offering a predictive framework for the potential origins and significance of this elusive molecule.

The Chromone Landscape: A Survey of Natural Diversity

Chromones and their dihydro derivatives (chromanones) are widely distributed secondary metabolites found predominantly in the plant kingdom, with notable occurrences in fungi and bacteria.[1][2] Prominent plant families that are rich sources of these compounds include the Fabaceae, Myrtaceae, and Asphodelaceae.[3] Genera such as Aloe, Aquilaria, Cassia, and Saposhnikovia are well-documented producers of a diverse array of chromone structures.[1] Fungal genera, including Aspergillus, Mycosphaerella, and Penicillium, have also been identified as sources of bioactive chromones.[1][4]

The structural diversity within this class is vast, arising from different oxygenation patterns, C- and O-glycosylation, and the presence of various alkyl and aryl substituents.[2] Of particular relevance to the target molecule are chromones bearing methyl and gem-dimethyl substitutions.

The Quest for Trimethylated Dihydrochromenones: A Trail of Analogs

While a direct natural source for 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one is yet to be identified, several structurally related compounds have been isolated, providing valuable clues.

Table 1: Naturally Occurring Chromones with Structural Similarities

| Compound Name | Structure | Natural Source(s) | Reference(s) |

| 5-methoxy-2,2-dimethyl-7-(2-oxopropyl)-2,3-dihydrochromen-4-one | Cassia pumila | [1] | |

| 2,2,6-trimethyl-8-(2-oxopropyl)chroman-4-one | Cassia pumila | [1] | |

| (3R,4R)-2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane | Ageratina grandifolia | [5] | |

| 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | Not specified as natural | [6] |

The presence of the 2,2-dimethyl (gem-dimethyl) group is a key feature of the target molecule. This structural motif is found in natural products isolated from plants like Cassia pumila.[1] The biosynthesis of such gem-dimethyl groups in polyketide-derived natural products is an area of active research and is understood to involve specific enzymatic machinery.[7][8]

Biosynthetic Postulates: A Hypothetical Pathway

Chromones are typically biosynthesized via the polyketide pathway.[2] The core benzo-γ-pyrone ring system is formed through the condensation of acetate units, followed by cyclization and aromatization.

The biosynthesis of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one can be hypothetically envisioned to proceed through a similar pathway with additional modifications:

-

Polyketide Chain Assembly: A polyketide synthase (PKS) would catalyze the condensation of malonyl-CoA units to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain would undergo intramolecular cyclization and subsequent aromatization to form a dihydroxylated chromone precursor.

-

Methylation Events: Specific methyltransferases would catalyze the methylation at the C-8 position and potentially the formation of the gem-dimethyl group at C-2. The formation of the gem-dimethyl group is a less common but known modification in polyketide biosynthesis.[7]

-

Reduction: A reductase enzyme would catalyze the reduction of the C2-C3 double bond to yield the dihydrochromenone core.

The following diagram illustrates a plausible, albeit hypothetical, biosynthetic workflow.

Caption: Hypothetical biosynthetic pathway.

Extraction and Isolation: A Generalized Protocol

While a specific protocol for the target molecule is unavailable due to its unconfirmed natural occurrence, a general workflow for the extraction and isolation of chromones from plant material can be adapted.

Step-by-Step Methodology:

-

Sample Preparation:

-

Air-dry the plant material (e.g., leaves, stems, roots) at ambient temperature to minimize enzymatic degradation.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a cellulose thimble and perform continuous extraction with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) for several hours.

-

Maceration/Sonication: Alternatively, suspend the powdered material in a solvent and agitate through stirring or sonication at room temperature for a defined period.

-

-

Solvent Removal and Fractionation:

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

The crude extract can be further fractionated by liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

Column Chromatography: Subject the desired fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents to achieve initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, utilize preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate the pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

-

The following diagram illustrates a generalized workflow for the isolation of chromones.

Caption: Generalized workflow for chromone isolation.

Potential Biological Significance and Future Directions

The chromone nucleus is associated with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][4] The specific substitution pattern of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, with its hydroxyl and multiple methyl groups, suggests potential for interesting biological properties. The gem-dimethyl group, for instance, can enhance lipophilicity and metabolic stability.[7]

The lack of confirmed natural sources for this compound presents an intriguing challenge and a research opportunity. Future efforts could focus on:

-

Targeted Metabolomic Screening: Employing advanced analytical techniques like LC-MS/MS to screen extracts from a wide range of organisms, particularly from genera known to produce diverse chromones, for the presence of this specific molecule.

-

Synthetic Approaches and Biological Evaluation: Chemical synthesis of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one would provide a pure standard for analytical purposes and allow for the investigation of its biological activities.[9][10]

-

Bioinformatic and Genomic Mining: Searching for putative PKS and methyltransferase gene clusters in the genomes of chromone-producing organisms that could potentially synthesize this compound.

Conclusion

While the natural origins of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one remain to be discovered, the rich chemistry and biology of the broader chromone family provide a solid foundation for further investigation. By understanding the biosynthesis, isolation, and biological activities of its known analogs, researchers are better equipped to search for this elusive molecule and unlock its potential therapeutic applications. The journey to uncover its natural sources continues, promising exciting avenues for natural product discovery and drug development.

References

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. [Link]

-

Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. MDPI. [Link]

-

Synthesis and biological activity of 5-methylidene 1,2-dihydrochromeno[3,4-f]quinoline derivatives as progesterone receptor modulators. PubMed. [Link]

- 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Source not available.

-

Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. ResearchGate. [Link]

-

Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]

-

Health benefits of chromones: common ingredients of our daily diet. ResearchGate. [Link]

-

Hymecromone - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

List of some important chromones found in natural resources. ResearchGate. [Link]

-

(2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One. PubChem. [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

-

(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]

-

Divergent Mechanistic Routes for the Formation of gem‐Dimethyl Groups in the Biosynthesis of Complex Polyketides. Scilit. [Link]

-

Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. ResearchGate. [Link]

-

7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID. PubChem. [Link]

-

Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. [Link]

-

Biological activity of 3-formylchromones and related compounds. PubMed. [Link]

-

Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. MDPI. [Link]

-

Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. [Link]

-

Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. PubMed. [Link]

-

Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central. [Link]

-

Access to 2,3-dihydro-4 H -furo[3,2- c ]chromen-4-ones based on the mechanistic study of the formation of a tiny amount of byproduct isolated from Mn(III)-based oxidation of 1-(2-methoxynaphthalen-1-yl)butane-1,3-. ResearchGate. [Link]

-

7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. PubChem. [Link]

-

H3K36 trimethylation-mediated biological functions in cancer. PubMed. [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | C11H12O3 | CID 600902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 7-Hydroxy-2,2,8-trimethyl-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-chromanone core is a privileged heterocyclic scaffold that forms the backbone of numerous natural products and synthetic compounds with significant therapeutic potential. The specific analogue, 7-Hydroxy-2,2,8-trimethyl-4-chromanone, combines key structural features—a phenolic hydroxyl group and alkyl substitutions—that suggest a range of potent biological activities. While direct research on this precise molecule is limited, this guide synthesizes data from closely related 7-hydroxy-4-chromanone derivatives to provide a comprehensive overview of its predicted biological profile and the methodologies for its evaluation. This document explores its potential as an antioxidant, anti-inflammatory, anticancer, and antimicrobial agent, providing detailed mechanistic insights and robust experimental protocols to empower further research and drug discovery initiatives.

Introduction: The 4-Chromanone Scaffold

Chromanones (2,3-dihydro-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in plants and fungi.[1][2] They are structurally related to chromones but lack the C2-C3 double bond, a seemingly minor difference that results in significant variations in their biological activities.[3] The chromanone framework is a cornerstone in medicinal chemistry, serving as a versatile template for designing molecules with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1]

Significance of Substitutions: The 7-Hydroxy and Trimethyl Groups

The therapeutic potential of a chromanone derivative is heavily influenced by the nature and position of its substituents.

-

7-Hydroxy Group: The hydroxyl group at the C-7 position is a critical determinant of biological activity. As a phenolic moiety, it is an excellent hydrogen donor, which is the foundational characteristic for potent antioxidant and free-radical scavenging activity.[4][5] This feature is crucial for mitigating oxidative stress, a key pathological driver in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.

-

2,2,8-Trimethyl Groups: The presence of methyl groups contributes to the molecule's lipophilicity, which can enhance membrane permeability and cellular uptake, potentially increasing bioavailability and efficacy. The gem-dimethyl groups at the C-2 position can provide steric hindrance, which may influence interactions with specific enzymes or receptors and improve metabolic stability. The C-8 methyl group can further modulate electronic properties and steric profile.

This unique combination of a reactive phenolic hydroxyl group and lipophilic methyl groups makes 7-Hydroxy-2,2,8-trimethyl-4-chromanone a compelling candidate for drug discovery.

Predicted Biological Activities & Mechanisms of Action

Based on extensive literature on related analogues, 7-Hydroxy-2,2,8-trimethyl-4-chromanone is predicted to exhibit the following biological activities.

Antioxidant Activity

The primary predicted activity is potent antioxidant action, driven by the 7-hydroxy group. This group can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions.

Mechanism: The mechanism involves direct scavenging of free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The antioxidant capacity is directly related to the stability of the resulting phenoxyl radical, which can be influenced by other substituents on the aromatic ring.

Supporting Evidence: Numerous studies on 7-hydroxychromanones and related structures have demonstrated significant antioxidant effects, often superior to standards like Trolox (a vitamin E analog).[1][5] A US patent specifically identifies 7-hydroxychromones as a class of potent antioxidants capable of inhibiting lipid peroxidation and suppressing ROS generation.[4]

Anti-inflammatory Activity

Chronic inflammation is linked to a multitude of diseases. Chromanone derivatives have shown promise in modulating inflammatory pathways.

Mechanism: A key mechanism for anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα.[6] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus.[7] In the nucleus, it activates the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to the production of inflammatory mediators like prostaglandins and nitric oxide (NO). 7-Hydroxy-chromanones may inhibit this cascade by preventing IκBα degradation or blocking NF-κB nuclear translocation.

Caption: A logical workflow for the initial biological evaluation of the target compound.

In Vitro Cytotoxicity: MTT Assay

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. [8][9]The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a normal control cell line (e.g., HMEC-1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of 7-Hydroxy-2,2,8-trimethyl-4-chromanone in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. [11]5. Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [12]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. [11]Mix thoroughly by pipetting to dissolve the crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [8]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antioxidant Capacity: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, neutralizing it. [13]This reduction causes the color of the DPPH solution to change from deep violet to pale yellow, which is measured as a decrease in absorbance at 517 nm. [14] Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. [14]Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic acid or Trolox) in the same solvent.

-

Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to the wells. [15]3. Initiate Reaction: Add 180-200 µL of the DPPH working solution to each well and mix. Prepare a blank containing only the solvent and DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [15]5. Absorbance Reading: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Anti-inflammatory Potential: Nitric Oxide (Griess) Assay

Principle: This assay quantifies nitric oxide (NO) production by measuring its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound that absorbs light at 540 nm. [16][17]A reduction in NO production in cells stimulated with an inflammatory agent (like lipopolysaccharide, LPS) indicates anti-inflammatory activity.

Methodology:

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until they reach ~80% confluency.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus, typically LPS (1 µg/mL), to all wells except the negative control. Incubate for 18-24 hours.

-

Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant. [16]6. Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only treated cells.

Mechanism of Action: Western Blot for NF-κB Pathway

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a sample. To assess NF-κB activation, one can measure the levels of phosphorylated IκBα (p-IκBα) and the amount of the p65 subunit that has translocated into the nucleus. [6][7] Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7) with the test compound and/or LPS as described in the Griess assay.

-

Fractionation (Optional but Recommended): Lyse the cells and separate the cytoplasmic and nuclear fractions using a specialized kit. [18]This is the most direct way to measure p65 translocation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis. 5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding. 7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic or Lamin B1 for nuclear fractions). [19]8. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 9. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. A decrease in nuclear p65 or an inhibition of IκBα phosphorylation/degradation in compound-treated cells compared to LPS-only cells indicates pathway inhibition.

Synthesis and Characterization

While the specific synthesis of 7-Hydroxy-2,2,8-trimethyl-4-chromanone is not explicitly detailed in the surveyed literature, a general synthetic route can be proposed based on established methods for similar structures. A common approach involves the Pechmann condensation or a related cyclization reaction. [20][21]For instance, a plausible route could start from 2,5-dimethylresorcinol, which would be acylated and then cyclized to form the chromanone ring. The final structure would be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion and Future Perspectives

7-Hydroxy-2,2,8-trimethyl-4-chromanone is a molecule of significant scientific interest, positioned at the intersection of proven pharmacophores. The 7-hydroxy-4-chromanone core strongly predicts a profile rich in antioxidant, anti-inflammatory, and anticancer activities. The additional methyl groups are likely to enhance its pharmacokinetic properties.

This guide provides the foundational knowledge and detailed experimental frameworks necessary for the systematic evaluation of this compound. Future research should focus on its total synthesis, followed by the rigorous application of the described in vitro assays. Promising results would warrant progression to more complex studies, including the elucidation of specific molecular targets, in vivo efficacy in animal models of disease, and comprehensive pharmacokinetic and toxicological profiling. The exploration of this and related chromanone derivatives holds considerable promise for the development of novel therapeutics to address unmet needs in oncology, inflammatory diseases, and beyond.

References

- Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry.

- MTT assay protocol. Abcam.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Cytotoxicity MTT Assay Protocols and Methods.

- MTT Cytotoxicity Assay and Exotoxin A (ExoA)

- DPPH Antioxidant Assay Kit D678 manual. DOJINDO.

- DPPH Antioxidant Assay. G-Biosciences.

- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). Novus Biologicals.

- Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asian Journal of Chemistry.

- New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. Drug Development Research.

- Antioxidant Assays.

- Cell Viability Assays. NCBI Bookshelf.

- Nitric Oxide Assay?.

- Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines.

- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.

- DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.

- Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. PubMed.

- Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. PMC - NIH.

- Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.

- Derivative Compounds of Chromanone As Candidates for Multiple Myeloma-Targeted Anticancer Drugs.

- Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.

- DPPH Antioxidant Assay Kit. Zen-Bio.

- US8110555B2 - 7-hydroxy chromones as potent antioxidants.

- Nitric Oxide Assay (NO).

- What will be the best way to test NFkb activation via western blot?.

- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Semantic Scholar.

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.

- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some deriv

- Antibacterial activity of chromone-tetrazoles and fluorine-containing...

- NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals.

- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed.

- First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. NIH.

- Antioxidant activity of 7-Hydroxy flavone isolated from methanolic leaf extract of A. officinalis.

- 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. PubMed.

- Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides.

- Synthesis of 7-hydroxychroman-4-one

- First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing.

- Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central.

- NF-kappaB Pathway Antibody Sampler Kit #9936. Cell Signaling Technology.

- Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H...

- Antioxidant Activity of N

- Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. US8110555B2 - 7-hydroxy chromones as potent antioxidants - Google Patents [patents.google.com]

- 5. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. clyte.tech [clyte.tech]

- 11. static.igem.wiki [static.igem.wiki]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 19. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 7-Hydroxy-2,2,8-trimethylchroman-4-one

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, framework is a privileged heterocyclic structure prominently featured in a vast array of natural products and synthetic molecules of significant biological importance.[1][2] This scaffold, characterized by a benzene ring fused to a dihydropyranone system, serves as a cornerstone for various classes of bioactive compounds, including flavonoids and isoflavonoids.[3] The absence of the C2-C3 double bond distinguishes chroman-4-ones from their chromone counterparts, leading to distinct conformational flexibility and often, a different spectrum of biological activities.[1] These activities are extensive, ranging from antimicrobial and anticancer to anti-inflammatory and antioxidant properties, making the chroman-4-one skeleton a focal point in medicinal chemistry and drug discovery.[3]

This guide provides a detailed technical overview of a specific derivative, 7-Hydroxy-2,2,8-trimethylchroman-4-one . We will delve into its chemical and physical properties, propose a robust synthetic strategy, predict its spectroscopic characteristics, and explore its potential reactivity and biological significance, grounding our discussion in established chemical principles and data from closely related analogues.

Chemical and Physical Properties

While extensive experimental data for 7-Hydroxy-2,2,8-trimethylchroman-4-one is not widely published, key identifiers and physical properties have been reported, providing a solid foundation for its characterization.

| Property | Value | Source |

| IUPAC Name | 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one | - |

| CAS Number | 50544-72-4 | [4] |

| Molecular Formula | C₁₂H₁₄O₃ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| Melting Point | 181 °C | [4] |

| Appearance | Predicted to be a crystalline solid at room temperature | - |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and acetone; sparingly soluble in water. | - |

Synthesis and Mechanistic Insights: A Proposed Synthetic Route

The synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one can be logically achieved through an acid-catalyzed cyclization reaction between 2-methylresorcinol and 3,3-dimethylacrylic acid (also known as senecioic acid). This method is a variation of the well-established synthesis of chromanones from phenols and α,β-unsaturated acids.[2][6]

The reaction proceeds via a two-step mechanism:

-

Friedel-Crafts Acylation: The initial step involves the electrophilic acylation of the electron-rich aromatic ring of 2-methylresorcinol by the protonated 3,3-dimethylacrylic acid. The hydroxyl groups of the resorcinol are strong activating groups, directing the acylation to the ortho or para positions. Due to the presence of the methyl group at C2, the most likely position for acylation is C4 (para to one hydroxyl and ortho to the other), which is sterically accessible.

-

Intramolecular Michael Addition: Following the acylation, the phenolic hydroxyl group at the ortho position to the newly formed acyl chain attacks the β-carbon of the α,β-unsaturated ketone in an intramolecular Michael addition. This cyclization step forms the dihydropyranone ring, yielding the final chroman-4-one product.

Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed as both the catalyst and solvent for this type of reaction, as they promote both the acylation and the subsequent cyclization.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one.

Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylresorcinol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the resorcinol) to the flask.

-

Heating: Heat the reaction mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Extraction: The resulting precipitate can be filtered or the aqueous mixture can be extracted with a suitable organic solvent such as ethyl acetate.

-

Purification: The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. After drying over anhydrous sodium sulfate and concentrating under reduced pressure, the crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

Based on the structure of 7-Hydroxy-2,2,8-trimethylchroman-4-one and published data for analogous compounds, the following spectroscopic characteristics are predicted:[7][8]

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.5-7.8 ppm), corresponding to the protons at C5 and C6. The coupling constant would be typical for ortho-coupling (J ≈ 8-9 Hz).

-

Methylene Protons (C3): A singlet is expected around δ 2.7-2.8 ppm for the two protons at the C3 position.

-

Methyl Protons (C2): A singlet integrating to six protons for the two methyl groups at the C2 position is predicted to appear in the upfield region, around δ 1.4-1.5 ppm.

-

Methyl Proton (C8): A singlet for the methyl group on the aromatic ring at C8 would likely be found around δ 2.1-2.2 ppm.

-

Hydroxyl Proton (C7-OH): A broad singlet for the phenolic hydroxyl group, which may appear over a wide chemical shift range depending on the solvent and concentration, but typically downfield (δ 5.0-10.0 ppm).

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C4): A signal in the highly deshielded region, expected around δ 190-195 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 100-165 ppm. The carbon attached to the hydroxyl group (C7) and the oxygen of the pyran ring (C8a) would be the most downfield in this region.

-

Quaternary Carbon (C2): The signal for the C2 carbon is expected around δ 75-80 ppm.

-

Methylene Carbon (C3): The signal for the C3 carbon should appear around δ 45-50 ppm.

-

Methyl Carbons: The two methyl carbons at C2 would give a signal around δ 25-30 ppm, and the C8 methyl carbon would appear at a slightly lower field, around δ 15-20 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the conjugated ketone carbonyl group.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the aryl ether C-O bond.

-

Aromatic C=C Stretch: Several bands of medium intensity in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 206. Fragmentation would likely involve the loss of a methyl group (M-15) to give a stable ion, and potentially a retro-Diels-Alder reaction, which is characteristic of chromanone structures.

Reactivity and Derivatization Potential

The structure of 7-Hydroxy-2,2,8-trimethylchroman-4-one offers several sites for chemical modification, making it a versatile intermediate for the synthesis of a diverse library of compounds.

Diagram of Reactivity Sites

Caption: Key reactivity sites on the 7-Hydroxy-2,2,8-trimethylchroman-4-one scaffold.

-

Phenolic Hydroxyl Group (C7-OH): This is a highly reactive site. It can be readily alkylated or acylated to produce a variety of ethers and esters, respectively. This modification can be used to alter the compound's solubility and lipophilicity, which can have a significant impact on its biological activity.[7]

-

Carbonyl Group (C4=O): The ketone at the C4 position can undergo a range of standard carbonyl reactions. It can be reduced to the corresponding alcohol, converted to an oxime or hydrazone, or serve as a site for Wittig-type reactions.

-

Aromatic Ring: The benzene ring is activated by the hydroxyl and ether oxygen groups, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The positions ortho and para to the activating groups (C6 and C5) are the most likely sites for substitution.

-

α-Carbon (C3): The methylene group at C3 is adjacent to the carbonyl group, allowing for α-functionalization via enolate chemistry. For instance, it can be brominated and subsequently used in substitution reactions.[9]

Evaluation of Biological Potential

While specific biological studies on 7-Hydroxy-2,2,8-trimethylchroman-4-one are scarce in the available literature, the broader class of chroman-4-one derivatives has demonstrated a wide spectrum of pharmacological activities. It is plausible that this compound could exhibit similar properties.

-

Antimicrobial Activity: Many chroman-4-one derivatives have been reported to possess antibacterial and antifungal properties.[7][10] The specific substitution pattern on the chroman-4-one core is crucial for determining the potency and spectrum of this activity.

-

Anticancer Activity: The chroman-4-one scaffold is present in numerous compounds that have been investigated for their cytotoxic effects against various cancer cell lines.[11][12] For instance, certain derivatives have been shown to induce apoptosis and cell cycle arrest.

-

Antioxidant Properties: The phenolic hydroxyl group is a key structural feature that often imparts antioxidant activity, enabling the molecule to act as a free radical scavenger.

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the specific biological profile of 7-Hydroxy-2,2,8-trimethylchroman-4-one.

Conclusion

7-Hydroxy-2,2,8-trimethylchroman-4-one is a member of the versatile and biologically significant chroman-4-one family of heterocyclic compounds. While detailed experimental data for this specific molecule is limited, its chemical properties, spectroscopic signature, and reactivity can be reliably predicted based on established chemical principles and the behavior of closely related analogues. Its structure presents multiple opportunities for chemical modification, making it an attractive target for the development of new derivatives with potential applications in medicinal chemistry and drug discovery. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation into its unique chemical and biological characteristics.

References

-

Al-Hussain, S. A., & Ali, M. R. (2020). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 25(23), 5758. Available from: [Link]

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Available from: [Link]

-

Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., ... & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. Available from: [Link]

-

Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). Available from: [Link]

-

Wang, Y., et al. (2019). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. Available from: [Link]

-

Khan, K. M., et al. (2003). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Natural Product Research, 17(2), 115-125. Available from: [Link]

-

Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(55), 29249-29254. Available from: [Link]

-

Gazizov, A., Smolobochkin, A., Burilov, A. R., & Pudovik, M. A. (2015). Synthesis of functionalized diarylbutane derivatives by the reaction of 2-methylresorcinol with γ-ureidoacetals. Russian Journal of General Chemistry, 85(8), 1930-1933. Available from: [Link]

-

Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Antioxidants, 13(2), 195. Available from: [Link]

-

Al-Hussain, S. A., & Ali, M. R. (2020). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 25(23), 5758. Available from: [Link]

-

SpectraBase. (n.d.). 7-Hydroxy-4-methyl-8-nitrocoumarin. Available from: [Link]

-

Fridén-Saxin, M., et al. (2009). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Göteborgs universitet. Available from: [Link]

-

Alfa Chemical Co., Ltd. (2022). Application and production of 3,3-Dimethylacrylic acid. Available from: [Link]

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Available from: [Link]

-

Alfa Chemical Co., Ltd. (2022). Application and production of 3,3-Dimethylacrylic acid. Available from: [Link]

-

Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. Available from: [Link]

-

PubChem. (n.d.). 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. Available from: [Link]

-

ResearchGate. (n.d.). a¹H NMR and b¹³C spectrum of 7-Hydroxy 4-methylcoumarine. Available from: [Link]

-

PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-HYDROXY-2,2,8-TRIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE | 50544-72-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [gupea.ub.gu.se]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one (CAS 50544-72-4)

Foreword: The Chromanone Scaffold - A Privileged Structure in Medicinal Chemistry

The chromanone (2,3-dihydro-4H-chromen-4-one) framework is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of significant biological importance.[1][2] As a "privileged structure," its rigid bicyclic system serves as a versatile template for the design of therapeutic agents targeting a wide array of biological targets.[3] Chromone and chromanone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][4][5][6][7] This guide focuses on a specific, yet representative, member of this class: 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one (CAS 50544-72-4). While this particular molecule is not extensively documented in the scientific literature, its structural motifs—a hydroxylated aromatic ring and a trimethyl-substituted dihydropyranone ring—suggest a rich potential for biological activity.

This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals. It outlines a plausible synthetic pathway, details robust analytical methods for structural confirmation and purity assessment, and proposes a logical workflow for the preliminary biological evaluation of this compound and its analogs. The causality behind each experimental choice is explained, reflecting a field-proven approach to the exploration of novel chemical entities.

Part 1: Synthesis of 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

The synthesis of the target chromanone can be approached through a multi-step sequence, beginning with readily available starting materials. The proposed pathway involves an initial acylation of a substituted phenol followed by an intramolecular cyclization to form the chromanone ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 2-methylresorcinol and 3,3-dimethylacrylic acid as key precursors. The core strategy is to first perform a Friedel-Crafts acylation to form a propiophenone intermediate, which can then be induced to cyclize.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed two-step synthesis of the target chromanone.

Detailed Experimental Protocol

Step 1: Synthesis of 2',4'-Dihydroxy-3'-methyl-3-methyl-but-2-enophenone (Intermediate)

-

Reagent Preparation:

-

To a solution of 3,3-dimethylacrylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0°C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. The resulting solution contains 3,3-dimethylacryloyl chloride.

-

-

Friedel-Crafts Acylation:

-

In a separate three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in dry DCM at 0°C.

-

Add a solution of 2-methylresorcinol (1.0 eq) in dry DCM dropwise to the AlCl₃ suspension.

-

Stir the mixture for 15 minutes at 0°C.

-

Add the freshly prepared solution of 3,3-dimethylacryloyl chloride dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: The Lewis acid, AlCl₃, activates the acyl chloride for electrophilic aromatic substitution on the electron-rich 2-methylresorcinol ring. The reaction is performed under anhydrous conditions to prevent quenching of the Lewis acid.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the intermediate propiophenone.

-

Step 2: Synthesis of 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one (Final Product)

-

Intramolecular Cyclization:

-

Dissolve the intermediate propiophenone (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2M) or a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours.

-

Causality: The basic conditions facilitate an intramolecular Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone to form the dihydropyranone ring.[3]

-

-

Work-up and Purification:

-

After cooling to room temperature, acidify the reaction mixture with dilute HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallize the crude product from ethanol/water or purify by column chromatography to yield the final product.

-

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of the target compound.

| Property | Predicted/Reported Value |

| CAS Number | 50544-72-4 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~181 °C |

Spectroscopic and Chromatographic Analysis

Protocol for Structural Elucidation:

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the final compound using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid). Detection can be performed using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm).

-

-

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular formula by comparing the experimental m/z value with the calculated exact mass.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.[8][9][10][11]

-

Trustworthiness: The combination of these NMR techniques provides a self-validating system for structural confirmation.[8] COSY identifies proton-proton correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, allowing for the complete assembly of the molecular structure.

-

Expected NMR Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons, the diastereotopic protons of the CH₂ group in the dihydropyranone ring, the two methyl groups at the C2 position, the methyl group on the aromatic ring, and the phenolic hydroxyl proton.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, quaternary carbons, and the methyl carbons.

Part 3: Proposed Biological Evaluation Workflow

Based on the known biological activities of structurally related chromanones, a logical screening cascade can be designed to explore the therapeutic potential of 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one.[1][4][12][13][14]

Rationale for Biological Screening

-

Antioxidant Activity: The 7-hydroxy-phenolic moiety is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals.[12][15][16]

-

Cytotoxic Activity: The chromanone scaffold is present in numerous compounds with potent cytotoxic effects against various cancer cell lines.[4][5][13][17] The substitution pattern on the ring system can significantly modulate this activity.

Proposed Screening Cascade

The following diagram outlines a tiered approach to the biological evaluation of the target compound.

Caption: A tiered workflow for the biological evaluation of the target chromanone.

Step-by-Step Methodologies for Key Experiments

3.3.1 In vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Principle: The ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at 517 nm.

-

Protocol:

-

Prepare a stock solution of the test compound in methanol or DMSO.

-

In a 96-well plate, add various concentrations of the test compound.

-

Add a methanolic solution of DPPH to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

3.3.2 In vitro Cytotoxicity (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and systematic biological evaluation of 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one. While this specific molecule remains largely unexplored, the methodologies outlined herein are grounded in established chemical and biological principles relevant to the broader class of chromanones. The proposed workflow serves as a robust starting point for researchers to investigate this and other novel chromanone derivatives. Future work should focus on executing the proposed synthesis and screening cascade. Positive results from the primary screens would warrant more in-depth mechanistic studies and the initiation of a structure-activity relationship (SAR) program to optimize the potency and selectivity of this promising scaffold.

References

-

Ghanbarimasir, Z., & Emami, S. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link][3]

-

Maicheen, C., Jittikoon, J., Vajragupta, O., & Ungwitayatorn, J. (2013). Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. Medicinal Chemistry, 9(3), 329-339.[17]

-

Costentin, C., et al. (2003). Antioxidant properties of hydroxy-flavones. PubMed. Available at: [Link][16]

-

Gaspar, A., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-254.[9]

-

Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Special Issue : NMR and Mass Spectrometry in Plant Metabolomics, Compound Isolation and Characterisation. MDPI. Available at: [Link][11]

-

National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. Available at: [Link][1]

-

National Center for Biotechnology Information. (n.d.). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. PubMed Central. Available at: [Link][12]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. PubMed Central. Available at: [Link][4]

-

National Center for Biotechnology Information. (n.d.). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PubMed Central. Available at: [Link][14]

-

National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones. PubMed Central. Available at: [Link][5]

-

National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. Available at: [Link][13]

-

Organic Reactions. (n.d.). The Pechmann Reaction. Organic Reactions. Available at: [Link][18]

-

ResearchGate. (n.d.). The biological activity of chromones.(Mini Review). ResearchGate. Available at: [Link][7]

-

Royal Society of Chemistry. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. Available at: [Link][19]

-

Wikipedia. (n.d.). Pechmann condensation. Wikipedia. Available at: [Link][20]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 11. Molecules | Special Issue : NMR and Mass Spectrometry in Plant Metabolomics, Compound Isolation and Characterisation [mdpi.com]

- 12. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. organicreactions.org [organicreactions.org]

- 19. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Pechmann condensation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one: A Molecule of Emerging Interest

Abstract

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one is a member of the chromen-4-one family, a class of oxygen-containing heterocyclic compounds widely distributed in nature.[1] While direct research on this specific molecule is nascent, its structural features suggest a significant potential for diverse biological activities, mirroring the properties of other well-studied chromenone derivatives. This guide provides a comprehensive overview of its potential synthesis, predicted spectroscopic characteristics, and plausible biological activities, drawing insights from structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic promise of this and similar molecules.

Introduction: The Chromen-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

The chromen-4-one (also known as chromone) scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] These compounds are ubiquitous in the plant kingdom and form the core of many natural products with significant pharmacological properties.[1] The general structure consists of a benzene ring fused to a pyranone ring.

The subject of this guide, 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, possesses key functional groups that are often associated with potent biological effects. The hydroxyl group at the 7-position is a common feature in many bioactive flavonoids and is known to contribute to antioxidant and anti-inflammatory properties.[3][4] The trimethyl substitution on the dihydropyranone ring can influence the molecule's lipophilicity and steric interactions with target proteins, potentially modulating its activity and pharmacokinetic profile.

Due to the limited direct experimental data on 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, this guide will leverage the extensive research on analogous compounds to provide a predictive yet scientifically grounded perspective on its characteristics and potential applications.

Figure 1: Chemical structure of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one.

Synthesis and Characterization: A Plausible Approach

While a specific synthetic route for 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one is not extensively documented in publicly available literature, a plausible synthesis can be extrapolated from established methods for similar chroman-4-one derivatives. A common and effective method involves the cyclization of a corresponding phenol with an appropriate acid.

Proposed Synthetic Pathway

A likely synthetic strategy would involve the reaction of 2,5-dimethylresorcinol with 3,3-dimethylacrylic acid or its equivalent. This acid-catalyzed reaction, likely a Friedel-Crafts acylation followed by an intramolecular cyclization, would yield the desired chroman-4-one structure.

Figure 2: Proposed synthesis of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one.

Experimental Protocol: A Representative Synthesis of a 7-Hydroxychroman-4-one Derivative

The following protocol is a generalized procedure for the synthesis of a 7-hydroxychroman-4-one, which can be adapted for the specific synthesis of the title compound.

Materials:

-

Resorcinol (or a substituted analogue like 2,5-dimethylresorcinol)

-

3-Chloropropionic acid (or a suitable precursor for the desired side chain)

-

Trifluoromethanesulfonic acid or Polyphosphoric acid (PPA)

-

Sodium hydroxide solution (2M)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acylation: To a stirred solution of the resorcinol derivative in a suitable solvent, add 3-chloropropionic acid.

-

Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., trifluoromethanesulfonic acid).

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the intermediate.

-

Cyclization: Dissolve the crude intermediate in a 2M sodium hydroxide solution.

-

Heat the mixture at reflux for a specified time to facilitate intramolecular cyclization.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 7-hydroxychroman-4-one derivative.

Predicted Spectroscopic Data

Based on the structure of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, its spectroscopic characteristics can be predicted. These predictions are valuable for guiding the characterization of the synthesized compound.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons on the benzene ring, a singlet for the C8-methyl group, a singlet for the two C2-methyl groups, and a singlet for the C3-methylene protons. The phenolic hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon (C4), aromatic carbons, quaternary carbons (C2 and C8a), and aliphatic carbons (C2, C3, and the methyl groups). |

| IR (cm⁻¹) | A broad peak for the hydroxyl group (~3300-3500), a sharp peak for the carbonyl group (~1650-1680), and peaks corresponding to C-O and aromatic C-H stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₁₂H₁₄O₃ (206.24 g/mol ). |

Potential Biological Activities and Mechanisms of Action

The chromen-4-one scaffold is associated with a wide array of biological activities. The specific substitutions on 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one suggest a strong potential for several therapeutic applications.

Antioxidant Activity

Many 7-hydroxychromone derivatives are potent antioxidants.[3] The hydroxyl group at the 7-position can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify the total antioxidant capacity of a compound.[3]

The proposed mechanism involves the stabilization of the resulting phenoxyl radical through resonance within the aromatic ring.

Figure 3: General mechanism of antioxidant activity for 7-hydroxychromenones.

Anti-inflammatory Effects

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Chromen-4-one derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5] Some novel coumarin derivatives, which share a similar benzopyranone core, have shown significant reduction of rat paw edema in in-vivo studies.[5]

Anticancer Potential

The chromen-4-one scaffold is also found in compounds with anticancer activity.[6][7] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. A novel 4H-chromen-4-one derivative from a marine streptomyces has shown potent cytotoxic activity against human colon and prostate cancer cell lines.[6]

Potential Therapeutic Applications

Given the predicted biological activities, 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one and its derivatives could be explored for the following therapeutic applications:

-

Neurodegenerative Diseases: Its antioxidant properties could be beneficial in conditions associated with oxidative stress, such as Alzheimer's and Parkinson's diseases.

-

Cardiovascular Diseases: By mitigating lipid peroxidation and inflammation, it could have a protective role in atherosclerosis and other cardiovascular ailments.[3]

-

Inflammatory Disorders: Its potential anti-inflammatory effects make it a candidate for the development of new treatments for conditions like arthritis and inflammatory bowel disease.

-

Oncology: As with other chromen-4-one derivatives, it could be investigated as a lead compound for the development of novel anticancer agents.[7]

Future Directions and Conclusion

While this guide provides a comprehensive overview based on the current understanding of the broader class of chromen-4-ones, it is imperative that direct experimental studies are conducted on 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one. Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques.

-

In-vitro and In-vivo Biological Evaluation: Systematically screening the compound for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, using established assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to understand how structural modifications influence biological activity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-like potential.

References

-

Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. Available at: [Link]

-

Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. MDPI. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Available at: [Link]

- 7-hydroxy chromones as potent antioxidants. Google Patents.

-

A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. PubMed. Available at: [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. Available at: [Link]

-

7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4. PubChem. Available at: [Link]

-

Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. Available at: [Link]

-

Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. PubMed. Available at: [Link]

-

Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. PubMed Central. Available at: [Link]

-

Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry. Available at: [Link]

-